Structural and Physicochemical Differentiation from Unsubstituted Cyclopentanamine
1-Butyl-2-methylcyclopentan-1-amine is a disubstituted cyclopentanamine derivative. It differs from the baseline compound, unsubstituted cyclopentanamine (C5H11N, MW=85.15), by the addition of a butyl group on the amine nitrogen and a methyl group on the cyclopentane ring [1]. This results in a higher molecular weight (155.28 vs. 85.15 g/mol), increased hydrophobicity (calculated XLogP of 2.6 vs. 0.2 for cyclopentanamine), and greater molecular volume, which directly impacts its solubility profile and its behavior in chemical reactions or biological assays [2]. No direct head-to-head comparative studies on activity or performance were identified in the scientific literature.
| Evidence Dimension | Molecular Structure and Physicochemical Profile |
|---|---|
| Target Compound Data | C10H21N, MW=155.28 g/mol, Calculated XLogP = 2.6, PSA = 26.02 Ų |
| Comparator Or Baseline | Cyclopentanamine (C5H11N, MW=85.15 g/mol, Calculated XLogP = 0.2, PSA = 26.02 Ų) |
| Quantified Difference | MW difference: +70.13 g/mol; XLogP difference: +2.4 units |
| Conditions | Calculated properties based on molecular structure and PubChem data. |
Why This Matters
The unique structural and physicochemical fingerprint of 1-Butyl-2-methylcyclopentan-1-amine ensures it cannot be interchanged with simpler cyclopentanamines in research or industrial applications without altering experimental outcomes.
- [1] PubChem. Cyclopentanamine, 1-butyl-2-methyl-. Accessed 2026. View Source
- [2] PubChem. Cyclopentanamine. Accessed 2026. View Source
